(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone
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Overview
Description
(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methylindole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may interact with enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
(2,6-Dichlorophenyl)(3-methyl-1H-indol-1-yl)methanone can be compared with other indole derivatives such as:
(1H-Indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone: This compound is used as a precursor in the synthesis of synthetic cannabinoids.
(2-chlorophenyl)-(9H-pyrido[3,4-b]indol-1-yl)methanone: Another indole derivative with potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and synthetic utility.
Properties
Molecular Formula |
C16H11Cl2NO |
---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
(2,6-dichlorophenyl)-(3-methylindol-1-yl)methanone |
InChI |
InChI=1S/C16H11Cl2NO/c1-10-9-19(14-8-3-2-5-11(10)14)16(20)15-12(17)6-4-7-13(15)18/h2-9H,1H3 |
InChI Key |
SNKPYMNPXYWFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)C3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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